molecular formula C12H17NO6 B14602760 2-Ethoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid CAS No. 61083-22-5

2-Ethoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid

Katalognummer: B14602760
CAS-Nummer: 61083-22-5
Molekulargewicht: 271.27 g/mol
InChI-Schlüssel: USYGPNSQOIZTCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid is an organic compound with a complex structure that includes both benzodioxole and carbamic acid functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid typically involves multiple steps, starting with the formation of the benzodioxole ring This can be achieved through the reaction of catechol with ethylene glycol under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can introduce various functional groups into the benzodioxole ring.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly for its interactions with biological targets.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism by which 2-Ethoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to participate in various chemical reactions within biological systems, potentially leading to therapeutic effects or other biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxy-1,3-benzodioxol-4-ol: This compound shares the benzodioxole ring but has a methoxy group instead of an ethoxy group.

    4-Hydroxy-2-methoxy-1,3-benzodioxole: Similar structure with a hydroxy group at the 4-position.

    1,3-Benzodioxol-4-ol,2-methoxy: Another related compound with a methoxy group.

Uniqueness

This detailed article provides a comprehensive overview of 2-Ethoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer

61083-22-5

Molekularformel

C12H17NO6

Molekulargewicht

271.27 g/mol

IUPAC-Name

2-ethoxy-2-methyl-1,3-benzodioxol-4-ol;methylcarbamic acid

InChI

InChI=1S/C10H12O4.C2H5NO2/c1-3-12-10(2)13-8-6-4-5-7(11)9(8)14-10;1-3-2(4)5/h4-6,11H,3H2,1-2H3;3H,1H3,(H,4,5)

InChI-Schlüssel

USYGPNSQOIZTCG-UHFFFAOYSA-N

Kanonische SMILES

CCOC1(OC2=CC=CC(=C2O1)O)C.CNC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.